molecular formula C13H12N4O2S2 B5519732 5-methyl-N-(4-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

5-methyl-N-(4-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B5519732
M. Wt: 320.4 g/mol
InChI Key: ADDPOAUFPUHRIN-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds featuring a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. These compounds are widely studied for their diverse biological activities and applications in medicinal chemistry. The specific sulfonamide derivative would likely share similar synthetic routes and chemical properties with its analogs.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions. For example, sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and selected aryl sulfonic chlorides through classical and microwave methods, showing antimicrobial activity towards specific bacterial strains (Poręba et al., 2015).

Molecular Structure Analysis

Sulfonamides' molecular structure is characterized by their sulfonamide functional group attached to an aromatic ring, providing a rich platform for interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. For instance, the structure of certain sulfonamide derivatives was confirmed by elemental analysis, IR, and 1H NMR data, emphasizing their structural integrity and potential for biological activity (Dani et al., 2013).

Mechanism of Action

The mechanism of action of these compounds is not clear without more specific information. They could potentially interact with various biological targets depending on their structure and properties .

Safety and Hazards

Without specific studies on “5-methyl-N-(4-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide”, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve studying the synthesis, properties, and potential applications of “5-methyl-N-(4-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide”. This could include exploring its potential biological activity and developing new synthesis methods .

properties

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-9-2-3-11-12(17-20-16-11)13(9)21(18,19)15-8-10-4-6-14-7-5-10/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDPOAUFPUHRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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